N,N-bis(2-hydroxyethyl)benzenesulfonamide
Overview
Description
N,N-bis(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H15NO4S. It is a sulfonamide derivative, characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the benzenesulfonamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with diethanolamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups enhance its solubility and facilitate its binding to target sites. The sulfonamide moiety can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)benzenesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide: Similar structure with a methyl group, used in polymer synthesis.
Uniqueness
N,N-bis(2-hydroxyethyl)benzenesulfonamide is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Biological Activity
N,N-bis(2-hydroxyethyl)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a benzene ring with two hydroxyethyl substituents. This unique structure enhances its solubility and potential interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate various biochemical pathways. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the hydroxyethyl groups improve the compound's solubility and binding affinity. This dual functionality allows it to interact with multiple targets, making it a versatile compound in pharmacological applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of benzenesulfonamides can effectively inhibit bacterial growth. For instance, one study reported the minimum inhibitory concentration (MIC) values for various bacterial strains:
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
4d | E. coli | 6.72 |
4h | S. aureus | 6.63 |
4a | P. aeruginosa | 6.67 |
4e | C. albicans | 6.63 |
4e | A. niger | 6.28 |
These findings suggest that this compound could be developed into effective antimicrobial agents against resistant strains .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory effects of this compound derivatives. For example, compounds were shown to inhibit carrageenan-induced rat paw edema significantly, with inhibition rates exceeding 90% at certain time points:
Time (h) | Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
This anti-inflammatory activity positions these compounds as potential therapeutic agents for inflammatory diseases .
Case Studies
- Prostate Cancer Research : A notable study investigated the effects of N-butylbenzenesulfonamide (a related compound) on human prostate carcinoma cells, revealing its ability to inhibit cell growth effectively, particularly in cases resistant to standard treatments like hydroxyflutamide . This suggests that this compound may have similar anti-cancer properties.
- Influenza Virus Inhibition : Another study explored the use of aryl sulfonamides against influenza virus infections, demonstrating that certain derivatives could significantly reduce viral replication in human bronchial epithelial cells . This highlights the potential for this compound in antiviral applications.
Safety and Toxicology
Preliminary toxicological assessments indicate that compounds related to this compound possess acceptable safety profiles for further research and development . However, comprehensive toxicological evaluations are necessary to ensure their safety for clinical use.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c12-8-6-11(7-9-13)16(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHSFCBOCSEJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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